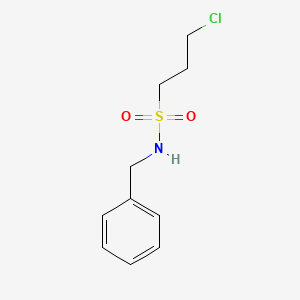

N-benzyl-3-chloropropane-1-sulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-3-chloropropane-1-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClNO2S/c11-7-4-8-15(13,14)12-9-10-5-2-1-3-6-10/h1-3,5-6,12H,4,7-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNLHUQPDOUXJMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNS(=O)(=O)CCCCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Synthesis and Characterization:

Synthesis: The primary method for preparing sulfonamides involves the reaction of a sulfonyl chloride with an amine. wikipedia.orgnih.gov In this case, 3-chloropropane-1-sulfonyl chloride would be reacted with benzylamine (B48309). Variations of this synthesis might be explored to optimize the reaction yield and purity. acs.org One-pot synthesis methods have also been developed for similar N-benzyl sulfonamides. nsf.gov

Characterization: Following synthesis, the compound's identity and purity are confirmed using a suite of analytical techniques. These include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) to elucidate the molecular structure, Mass Spectrometry (MS) to confirm the molecular weight, and Infrared (IR) spectroscopy to identify the characteristic functional groups (e.g., S=O and N-H stretches). nsf.govbldpharm.com

Structural Analysis:

X-ray Crystallography: If a suitable single crystal of the compound can be grown, single-crystal X-ray diffraction provides the definitive three-dimensional structure of the molecule in the solid state. nsf.gov This technique yields precise information on bond lengths, bond angles, and intermolecular interactions, which is invaluable for understanding the compound's physical properties and for computational modeling studies. nsf.gov

Computational Chemistry:

Molecular Modeling: Computational methods, such as Density Functional Theory (DFT), are used to study the electronic structure, preferred conformation, and reactivity of the molecule. nih.gov

Quantitative Structure-Property Relationship (QSPR): These studies aim to correlate the structural features of the molecule with its physical or biological properties, which can guide the design of new derivatives with improved characteristics. nih.gov

Biological Screening:

Foundational Principles of Sulfonamide Synthesis

The construction of the sulfonamide functional group is a cornerstone of medicinal and organic chemistry. chemdad.comnih.gov This moiety, characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom, is typically stable and possesses valuable chemical properties. nih.gov Methodologies for its synthesis have evolved from classical, high-yielding reactions to more sophisticated and atom-economical modern adaptations.

Classical Approaches and Their Modern Adaptations

The most traditional and widely employed method for preparing sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine. guidechem.comrsc.org This nucleophilic substitution reaction, often conducted in the presence of a base like pyridine (B92270) to neutralize the hydrochloric acid byproduct, is known for its reliability and simplicity. chemdad.com For the synthesis of this compound, this classical approach would involve the reaction between 3-chloropropane-1-sulfonyl chloride and benzylamine (B48309).

Modern adaptations of this foundational reaction seek to overcome some of its limitations, such as the often harsh conditions required to prepare the sulfonyl chloride precursors and the generation of stoichiometric waste. rsc.orgchemicalbook.com Contemporary strategies include:

One-Pot Syntheses from Thiols: Thiols can be converted to their corresponding sulfonyl chlorides in situ through oxidative chlorination, followed by the addition of an amine to form the sulfonamide in a single reaction vessel. guidechem.com This streamlines the process and avoids the isolation of potentially unstable sulfonyl chloride intermediates.

Catalytic Oxidative Coupling: Direct oxidative coupling of thiols and amines has emerged as a highly efficient method, bypassing the need for pre-functionalized starting materials like sulfonyl chlorides altogether. guidechem.com

Use of Greener Reagents and Solvents: Recent developments focus on replacing hazardous reagents and solvents. For instance, flow-based technologies have been developed that utilize bases like sodium bicarbonate in aqueous solvent systems. achemblock.com

N-Sulfonylation Reactions: Scope and Limitations

N-sulfonylation is the key bond-forming step in sulfonamide synthesis. The classical reaction between a sulfonyl chloride and an amine is broad in scope, accommodating a wide variety of amine and sulfonyl chloride components. guidechem.comrsc.org However, the reaction is not without its limitations:

Reactivity of Amines: The nucleophilicity of the amine partner can significantly impact the reaction rate. Aromatic amines are generally less reactive than aliphatic amines. google.com

Stability of Sulfonyl Chlorides: Sulfonyl chlorides are sensitive to moisture and can be challenging to handle and store. chemicalbook.com Their synthesis often requires strong oxidizing and chlorinating agents, which can limit the functional group tolerance on the substrate. rsc.org

Steric Hindrance: Sterically hindered amines or sulfonyl chlorides may react slowly or require more forcing conditions, potentially leading to lower yields and side reactions.

To address these challenges, modern N-sulfonylation reactions have expanded the toolkit available to chemists. These include palladium-catalyzed cross-coupling reactions and the use of sulfur dioxide surrogates, which allow for sulfonamide synthesis under milder conditions from precursors like aryl halides or boronic acids. rsc.orgchemicalbook.com

Precursor Design and Selection for Targeted Synthesis

The logical synthesis of this compound hinges on the strategic selection of precursors that contain the three key structural components: the benzyl (B1604629) group, the amine nitrogen, and the 3-chloropropane-1-sulfonyl group.

Amine and Sulfonyl Halide Precursors

The most direct retrosynthetic disconnection of the S-N bond in this compound points to two primary precursors:

Amine Precursor: Benzylamine (C₆H₅CH₂NH₂)

Sulfonyl Halide Precursor: 3-Chloropropane-1-sulfonyl chloride (Cl(CH₂)₃SO₂Cl)

Benzylamine is a commercially available and widely used primary amine. The synthesis of the target molecule, therefore, largely depends on the accessibility and synthesis of the 3-chloropropane-1-sulfonyl chloride precursor. guidechem.comchemimpex.com

Strategies for Introducing the Chloropropane Moiety

The 3-chloropropylsulfonyl group is introduced via the sulfonyl chloride precursor. Several synthetic routes to 3-chloropropane-1-sulfonyl chloride have been reported, providing flexibility in starting material selection.

| Starting Material | Key Reagents | Description of Method | Reference |

|---|---|---|---|

| 1,3-Propanesultone | Thionyl chloride (SOCl₂), Dimethylformamide (DMF) | The cyclic sultone is opened and chlorinated by heating with thionyl chloride in the presence of a catalyst like DMF. This method is high-yielding. | chemicalbook.comgoogle.com |

| 1-Bromo-3-chloropropane (B140262) and Thiourea (B124793) | 1. Thiourea; 2. Chlorine (Cl₂) | A two-step process where 1-bromo-3-chloropropane first reacts with thiourea to form an S-(3-chloropropyl)isothiourea intermediate, which is then subjected to oxidative chlorination. | guidechem.com |

| 1,3-Dichloropropane | Sodium sulfite (B76179) (Na₂SO₃), followed by a chlorinating agent (e.g., phosphorus oxychloride) | This route involves the initial formation of sodium 3-chloropropane-1-sulfonate via reaction with sodium sulfite, which is subsequently converted to the sulfonyl chloride. | guidechem.com |

| 3-Chloro-1-propanethiol | Oxidizing agent (e.g., NaOCl, H₂O₂/HCl) and Chlorine source | Direct oxidative chlorination of the corresponding thiol is a common strategy for preparing alkyl sulfonyl chlorides. | rsc.org |

Methods for Benzyl Group Incorporation

There are two primary strategies for incorporating the benzyl group to form the final this compound product:

Direct Sulfonylation of Benzylamine: This is the most straightforward approach, following the classical method. 3-Chloropropane-1-sulfonyl chloride is reacted directly with benzylamine, typically in the presence of a base, to form the target sulfonamide. chemdad.comnih.gov

N-Alkylation of a Primary Sulfonamide: This two-step method involves first preparing the primary sulfonamide, 3-chloropropane-1-sulfonamide, by reacting 3-chloropropane-1-sulfonyl chloride with ammonia (B1221849) or an ammonia surrogate. The resulting primary sulfonamide (Cl(CH₂)₃SO₂NH₂) is then N-alkylated using a benzylating agent, such as benzyl bromide or benzyl chloride, in the presence of a base (e.g., potassium carbonate, sodium hydroxide) to yield the final product. organic-chemistry.org This method can be advantageous when the primary amine is particularly valuable or sensitive, or for creating a library of analogs from a common primary sulfonamide intermediate.

| Method | Description | Advantages | Disadvantages |

|---|---|---|---|

| Direct Sulfonylation | One-step reaction of 3-chloropropane-1-sulfonyl chloride with benzylamine. | More atom- and step-economical; straightforward. | Potential for over-alkylation (di-sulfonylation) if reaction conditions are not controlled, though unlikely with primary amines. |

| N-Alkylation | Two-step process: 1) Synthesis of 3-chloropropane-1-sulfonamide. 2) Benzylation of the primary sulfonamide. | Modular approach allows for diversification from a common intermediate; useful if benzylamine is incompatible with sulfonylation conditions. | Less step-economical; requires isolation of an intermediate. |

An exploration of the synthetic methodologies for the chemical compound this compound reveals a landscape of advanced chemical strategies. While specific literature on this exact molecule is limited, a comprehensive understanding can be constructed by examining the synthesis of the broader class of N-benzyl sulfonamides and related structures. These methods focus on enhancing efficiency, yield, and environmental sustainability.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. For N-benzyl-3-chloropropane-1-sulfonamide, these calculations provide insights into its electronic behavior, stability, and reactivity. Density Functional Theory (DFT) is a common method for such investigations, often employing basis sets like 6-311++G(d,p) to provide a balance between accuracy and computational cost. researchgate.net

Electronic Structure and Molecular Orbital Analysis

The electronic structure of this compound dictates its chemical properties and reactivity. Molecular orbital analysis, particularly focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. nih.gov

The distribution of electron density, often visualized through Molecular Electrostatic Potential (MEP) maps, reveals the electrophilic and nucleophilic sites of the molecule. For this compound, the electronegative oxygen and nitrogen atoms of the sulfonamide group are expected to be regions of high electron density (negative potential), while the hydrogen atoms of the benzyl (B1604629) group and the methylene (B1212753) groups would exhibit lower electron density (positive potential).

Illustrative Data Table: Frontier Molecular Orbital Properties

| Parameter | Value (Illustrative) | Significance |

| HOMO Energy | -7.2 eV | Electron-donating capability |

| LUMO Energy | -1.5 eV | Electron-accepting capability |

| HOMO-LUMO Gap | 5.7 eV | Chemical reactivity and stability |

| Ionization Potential | 7.2 eV | Energy required to remove an electron |

| Electron Affinity | 1.5 eV | Energy released upon gaining an electron |

Conformational Analysis and Energy Minima of this compound

The flexibility of the N-benzyl and 3-chloropropane groups allows this compound to adopt various conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements of the molecule, known as energy minima. By systematically rotating the rotatable bonds (e.g., C-S, S-N, N-C), a potential energy surface can be generated. The conformations corresponding to the lowest energy points on this surface are the most likely to be observed. These studies can be performed using computational methods such as DFT or Møller-Plesset perturbation theory (MP2). The relative energies of different conformers determine their population at a given temperature.

Illustrative Data Table: Relative Energies of Stable Conformers

| Conformer | Dihedral Angle (C-S-N-C) | Relative Energy (kcal/mol) | Population (%) |

| 1 (Global Minimum) | 65° | 0.00 | 75 |

| 2 | -170° | 1.2 | 15 |

| 3 | -55° | 2.5 | 10 |

Transition State Analysis and Reaction Pathway Mapping for Synthetic Steps

The synthesis of this compound typically involves the reaction of 3-chloropropane-1-sulfonyl chloride with benzylamine (B48309). nsf.gov Transition state analysis can elucidate the mechanism of this reaction by identifying the high-energy transition state that connects the reactants and products. Computational methods can map the entire reaction pathway, providing the activation energy required for the reaction to occur. This information is valuable for optimizing reaction conditions to improve yield and efficiency. The geometry of the transition state reveals the arrangement of atoms at the point of maximum energy along the reaction coordinate.

Illustrative Data Table: Calculated Activation Energies for Synthesis

| Reaction Step | Reactants | Transition State Energy (kcal/mol) | Products | Activation Energy (kcal/mol) |

| Sulfonamide Formation | 3-chloropropane-1-sulfonyl chloride + benzylamine | 25.3 | This compound + HCl | 15.1 |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time, complementing the static information from quantum chemical calculations.

Exploration of Conformational Landscape and Dynamic Behavior

MD simulations model the movement of atoms in this compound by solving Newton's equations of motion. These simulations, often performed in a simulated solvent environment to mimic physiological conditions, allow for the exploration of the conformational landscape on a longer timescale than is feasible with quantum methods. MD can reveal how the molecule transitions between different stable conformations and how it interacts with its environment. Analysis of the simulation trajectory can provide information on properties such as root-mean-square deviation (RMSD) and radius of gyration, which describe the stability and compactness of the molecule's structure over time.

In Silico Prediction of Molecular Interactions

In silico methods are used to predict how this compound might interact with biological macromolecules, such as proteins. nih.gov These predictions are crucial for understanding its potential biological activity.

Molecular docking is a primary technique used for this purpose. It predicts the preferred orientation of the molecule when bound to a target protein, as well as the binding affinity. For this compound, docking studies could be performed against various enzymes or receptors to identify potential biological targets. The interactions stabilizing the protein-ligand complex, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, can be identified and analyzed.

Illustrative Data Table: Predicted Binding Affinities from Molecular Docking

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Interaction Types |

| Carbonic Anhydrase II | -7.8 | HIS94, HIS96, THR199 | Hydrogen bonding, hydrophobic interactions |

| Cyclooxygenase-2 | -8.2 | ARG120, TYR355, SER530 | Hydrogen bonding, pi-sulfur interaction |

| Dihydropteroate Synthase | -7.5 | LYS221, ARG257 | Hydrogen bonding, electrostatic interactions |

Ligand-Target Docking Studies for Hypothetical Protein Binding Sites

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. In the absence of specific experimental data for this compound, hypothetical docking studies can be conceptualized based on known targets of structurally similar sulfonamide compounds. A primary target for sulfonamide antibacterials is Dihydropteroate Synthase (DHPS), a key enzyme in the folate biosynthesis pathway of many microorganisms.

A hypothetical docking study of this compound into the active site of Escherichia coli DHPS (PDB ID: 1AJ0) could be performed using software such as AutoDock. The study would involve preparing the 3D structure of the ligand and the receptor, defining a binding pocket, and running the docking simulation to predict the most stable binding conformation and estimate the binding energy.

The predicted binding mode would likely involve the sulfonamide group forming key interactions with conserved residues in the active site. For instance, the sulfonyl oxygens could form hydrogen bonds with the side chains of arginine and serine residues, while the benzyl group could engage in hydrophobic interactions with nonpolar residues within the binding pocket. The 3-chloropropane moiety might also contribute to binding through van der Waals interactions.

The results of such a hypothetical docking study could be summarized in a table, illustrating the predicted binding energy and key interactions.

| Ligand | Hypothetical Protein Target | Predicted Binding Energy (kcal/mol) | Predicted Key Interactions |

|---|---|---|---|

| This compound | E. coli Dihydropteroate Synthase (DHPS) | -7.5 | Hydrogen bonds with Arg220, Ser219; Hydrophobic interactions with Phe190 |

It is important to note that these are hypothetical results intended to illustrate the type of information that can be obtained from molecular docking studies. Experimental validation would be required to confirm these predictions.

Quantitative Structure-Activity Relationship (QSAR) Model Development based on Molecular Descriptors

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. These models are valuable tools in drug design for predicting the activity of novel compounds and for optimizing lead structures.

To develop a QSAR model for a series of sulfonamide derivatives, including this compound, a dataset of compounds with experimentally determined biological activity (e.g., antibacterial activity expressed as the minimum inhibitory concentration, MIC) would be required. For each compound in the series, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecular structure, such as its electronic, steric, hydrophobic, and topological properties.

Examples of relevant molecular descriptors for sulfonamides include:

Topological descriptors: These describe the connectivity of atoms in a molecule.

Electronic descriptors: These relate to the electronic properties of the molecule, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies.

Steric descriptors: These describe the size and shape of the molecule.

Hydrophobic descriptors: These quantify the lipophilicity of the molecule, often represented by the logarithm of the octanol-water partition coefficient (logP).

Once the descriptors are calculated, a statistical method, such as multiple linear regression (MLR), is used to build a mathematical model that relates the descriptors to the biological activity. A hypothetical QSAR model for a series of sulfonamides might take the following form:

log(1/MIC) = β₀ + β₁(logP) + β₂(LUMO) + β₃(Molecular Weight)

The quality of the QSAR model is assessed using various statistical parameters, such as the coefficient of determination (R²), the cross-validated R² (q²), and the standard error of the estimate.

A hypothetical dataset and the resulting QSAR model are presented in the table below to illustrate this process.

| Compound | log(1/MIC) | logP | LUMO (eV) | Molecular Weight (g/mol) |

|---|---|---|---|---|

| This compound | 1.5 | 2.1 | -1.2 | 247.7 |

| Compound A | 1.2 | 1.8 | -1.1 | 233.3 |

| Compound B | 1.8 | 2.5 | -1.4 | 261.1 |

This QSAR model, once validated, could be used to predict the antibacterial activity of other, as-yet-unsynthesized sulfonamide derivatives, thereby guiding the design of more potent compounds. The development of robust and predictive QSAR models is a crucial component of modern computational drug discovery. niscpr.res.innih.gov

Application of N Benzyl 3 Chloropropane 1 Sulfonamide As a Synthetic Intermediate and Building Block

Scaffold for the Construction of Novel Molecular Entities

The bifunctional nature of N-benzyl-3-chloropropane-1-sulfonamide, possessing both an electrophilic chloropropyl chain and a nucleophilic sulfonamide nitrogen (after deprotonation), makes it an ideal scaffold for the synthesis of new molecular entities. The presence of the chlorine atom allows for nucleophilic substitution reactions, enabling the introduction of a wide array of functional groups. Simultaneously, the sulfonamide moiety can participate in various chemical transformations.

Researchers have utilized this scaffold to build libraries of compounds for biological screening. For instance, N-benzyl sulfonamides derived from an indole (B1671886) core have been synthesized and investigated for their potential as anticancer agents, particularly against pancreatic cancer cell lines. nih.gov The general synthetic approach often involves the reaction of a primary amine with a sulfonyl chloride to form the sulfonamide, followed by further modifications. nsf.gov This versatility allows for the systematic variation of substituents to explore structure-activity relationships (SAR).

Table 1: Key Reactive Sites of this compound

| Reactive Site | Type of Reactivity | Potential Transformations |

|---|---|---|

| Chloropropyl group | Electrophilic | Nucleophilic substitution (e.g., with amines, thiols, azides) |

| Sulfonamide N-H | Acidic Proton | Deprotonation followed by alkylation or arylation |

Role in the Synthesis of Heterocyclic Systems

Heterocyclic compounds are of paramount importance in medicinal chemistry. This compound can serve as a key precursor for the synthesis of various nitrogen- and sulfur-containing heterocyclic systems. The intramolecular cyclization of derivatives of this compound is a common strategy to form cyclic sulfonamides, also known as sultams. nih.gov

The synthesis of these heterocyclic systems often involves an initial nucleophilic substitution at the chloropropyl chain, followed by a subsequent intramolecular reaction. For example, reaction with a primary amine can introduce a second nitrogen atom, setting the stage for a cyclization reaction to form piperidine (B6355638) or other nitrogen-containing rings. The sulfonamide nitrogen can act as a nucleophile in these cyclizations, leading to the formation of sultams, which are structural analogs of lactams and exhibit a broad range of biological activities. nih.gov

Precursor for Advanced Materials and Functional Molecules

While direct evidence for the use of this compound as a precursor for advanced materials is limited in publicly available literature, its structural motifs are found in functional molecules with interesting properties. The sulfonamide group is a key component in many pharmaceuticals and can influence the electronic and physical properties of a molecule.

The potential exists to incorporate this building block into larger polymeric structures or functional materials. The chloropropyl group could be used for grafting onto polymer backbones, while the aromatic benzyl (B1604629) group and the polar sulfonamide moiety could impart specific properties such as thermal stability, conductivity, or biological activity to the resulting material. Further research in this area could uncover novel applications in materials science.

Utilization in Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry is a powerful tool for the rapid synthesis of large numbers of compounds for high-throughput screening. nih.gov The structure of this compound is well-suited for its use in the generation of chemical libraries. The reactive chloro group allows for the introduction of a diverse range of building blocks through nucleophilic substitution.

In a typical solid-phase synthesis approach, the sulfonamide nitrogen could be attached to a solid support. The chloropropyl group would then be available for reaction with a library of nucleophiles. Subsequent cleavage from the resin would yield a library of compounds with a common scaffold but varying substituents. This strategy has been employed for the synthesis of benzylamine-derived sulfonamide libraries with potential therapeutic applications, such as thrombin inhibitors. nih.govresearchgate.net

Table 2: Example of a Combinatorial Library Synthesis Strategy

| Step | Reaction | Purpose |

|---|---|---|

| 1 | Attachment to Solid Support | Immobilize the scaffold for easy purification |

| 2 | Nucleophilic Substitution | Introduce diversity at the propyl chain |

Development as a Protecting Group in Complex Syntheses

The N-benzyl group in this compound serves as a protecting group for the sulfonamide nitrogen. The benzyl group is relatively stable to a variety of reaction conditions but can be removed under specific reductive cleavage conditions, such as catalytic hydrogenation. ncert.nic.in

This protecting group strategy is crucial in multi-step syntheses where the reactivity of the sulfonamide N-H bond needs to be masked. Once the desired transformations on other parts of the molecule are complete, the benzyl group can be selectively removed to reveal the free sulfonamide. While the benzyl group is a common protecting group for amines, its application in the context of this specific trifunctional building block highlights its utility in orchestrating complex synthetic sequences. For instance, in solid-phase peptide synthesis, benzyl-based protecting groups are utilized for the sidechains of amino acids. peptide.com

Advanced Topics and Future Directions in Research

Mechanistic Studies of Select In Vitro Biological Activities

While the full biological profile of N-benzyl-3-chloropropane-1-sulfonamide is still under investigation, research into structurally similar compounds provides significant insights into its potential mechanisms of action, particularly in the context of enzyme inhibition.

The identification of direct molecular targets is a crucial first step in understanding the therapeutic potential of any bioactive compound. For sulfonamides, a wide array of biological activities has been noted, including antimicrobial, antiviral, and anticancer properties, often stemming from specific enzyme inhibition. ajchem-b.com

A significant breakthrough in a closely related class of compounds, N-benzyl-3-sulfonamidopyrrolidines (known as gyramides), has identified the bacterial DNA gyrase as a primary molecular target. nih.govnih.govfigshare.com These studies revealed that gyramides inhibit the supercoiling activity of DNA gyrase, an essential enzyme for bacterial DNA replication. nih.gov The resistance-determining region for these inhibitors was located in the GyrA subunit, adjacent to the DNA cleavage gate, representing a novel binding site distinct from those of other known gyrase inhibitors like quinolones. nih.govnih.govfigshare.com Given the structural similarity, it is plausible that this compound could engage in similar interactions.

General strategies for identifying the molecular targets of small molecules include compound-centered chemical proteomics, where the molecule is immobilized to "fish" for its binding partners in cell lysates, and cellular thermal shift assays (CETSA), which detect target engagement by observing changes in protein thermal stability. frontiersin.orgresearchgate.net Applying these unbiased, modern techniques to this compound could validate DNA gyrase as a target or uncover entirely new biological interactions.

Understanding the relationship between a molecule's structure and its biological activity is fundamental to medicinal chemistry. For the N-benzyl sulfonamide scaffold, specific structural features are critical for its inhibitory effects. Studies on gyramide analogs as DNA gyrase inhibitors have provided initial SAR insights. For instance, (R)-gyramide A was found to be a potent inhibitor of cell proliferation, whereas its (S)-enantiomer was significantly weaker, highlighting the importance of stereochemistry at the pyrrolidine (B122466) ring for target binding. nih.gov

The general structure of sulfonamide-based drugs consists of a central sulfur atom double-bonded to two oxygen atoms and also bonded to a nitrogen atom and an aniline (B41778) group. nih.gov Modifications to these core components can drastically alter biological activity. ajchem-b.com For this compound, key areas for SAR exploration would include:

The Benzyl (B1604629) Group: Substitution on the phenyl ring could modulate hydrophobic and electronic interactions within a target's binding pocket.

The Sulfonamide Linker: This group is often crucial for activity, acting as a hydrogen bond donor and acceptor. Its geometry is similar to that of an amide but with improved metabolic stability. nih.gov

The 3-Chloropropane Chain: The length and electrophilic nature of this alkyl chain could be critical for both binding and potential covalent interactions.

Docking studies with homology models of target enzymes, such as the hTRPV1 receptor for other sulfonamide series, have shown that the sulfonamide NH can form key hydrogen bonds with backbone residues (e.g., Ile564), while aromatic regions fit into hydrophobic pockets. nih.gov Similar computational approaches could predict the binding mode of this compound in DNA gyrase or other enzymes, guiding the synthesis of more potent analogs.

Table 1: Inhibitory Activity of N-Benzyl-3-sulfonamidopyrrolidine Analogs (Gyramides) against E. coli DNA Gyrase

| Compound | IC₅₀ (µM) | Minimum Inhibitory Concentration (MIC, µM) vs. E. coli |

| Gyramide A | 0.7 | 10 - 40 |

| Gyramide B | 3.3 | 10 - 40 |

| Gyramide C | 1.8 | 10 - 40 |

| Data sourced from studies on gyramides, close structural analogs of the subject compound. The MIC values were determined in the presence of an efflux pump inhibitor. nih.govfigshare.com |

Supramolecular Chemistry and Self-Assembly Potential

Supramolecular chemistry involves the study of systems composed of discrete numbers of molecules associated through non-covalent interactions. The sulfonamide functional group is well-suited for directing such interactions, particularly through hydrogen bonding. The N-H proton is acidic, and the sulfonyl oxygens are effective hydrogen bond acceptors.

Integration with Flow Chemistry and Automated Synthesis

Modern chemical synthesis is increasingly moving towards continuous flow and automated processes to enhance efficiency, safety, and scalability. nih.govdurham.ac.uk The synthesis of sulfonamides is well-suited for this transition. Flow chemistry offers superior control over reaction parameters like temperature and mixing, which is particularly beneficial for highly exothermic reactions often involved in the preparation of sulfonyl chlorides, the key precursors to sulfonamides. rsc.org

An automated flow-through process for producing secondary sulfonamides has been successfully developed. acs.orgacs.org This system can perform multi-step sequences, including N-alkylation and deprotection, and incorporate in-line purification, allowing for the rapid generation of compound libraries with high purity. acs.orgacs.org The synthesis of this compound, which typically involves the reaction of 3-chloropropane-1-sulfonyl chloride with benzylamine (B48309), could be readily adapted to a flow reactor. This would allow for:

Enhanced Safety: Minimizing the volume of reactive intermediates at any given time.

Rapid Optimization: Quickly screening different reaction conditions (temperature, residence time, stoichiometry).

Scalability: Increasing production by running the system for longer periods, avoiding the challenges of batch scale-up. durham.ac.uk

Recently, a flow process for producing sulfonylurea compounds demonstrated throughputs of up to 592 g/h with yields exceeding 90%, highlighting the industrial viability of this technology for related sulfonamide structures. google.com

Exploration of Novel Reactivity Patterns and Unconventional Transformations

While the sulfonamide group is generally stable, recent research has unlocked novel ways to use it as a versatile synthetic handle for late-stage functionalization. This allows for the diversification of complex molecules at a late point in the synthesis, which is highly valuable in drug discovery.

One innovative strategy involves the conversion of primary sulfonamides into sulfonyl radical intermediates using metal-free photocatalysis. acs.orgresearchgate.net These radicals can then be combined with various alkene fragments to form new carbon-sulfur bonds, accessing chemical space that is otherwise difficult to reach. acs.org Another approach involves the reductive deamination of primary sulfonamides to form sulfinate salts. chemrxiv.org These sulfinates are highly versatile intermediates that can be trapped with electrophiles or used in cross-coupling reactions. chemrxiv.orgresearchgate.net

Applying these unconventional transformations to a molecule like this compound could involve first converting it to the primary sulfonamide (by removing the benzyl group) and then using these radical or reductive methods to modify the sulfonyl portion of the molecule, creating a library of novel derivatives.

Sustainable and Environmentally Benign Synthetic Routes

"Green chemistry" principles are becoming increasingly important in chemical synthesis, aiming to reduce waste and avoid the use of hazardous materials. Several environmentally benign methods for sulfonamide synthesis have been developed that could be applied to the production of this compound.

Key sustainable strategies include:

Use of Water as a Solvent: Facile and eco-friendly sulfonamide syntheses have been described that use water as the reaction medium, eliminating the need for volatile and often toxic organic solvents. rsc.orgresearchgate.net

Elimination of Organic Bases: Traditional methods often use organic bases like pyridine (B92270), which are difficult to remove. Newer methods utilize simple inorganic bases like sodium carbonate or operate under dynamic pH control, simplifying workup to mere filtration after acidification. rsc.orgmdpi.comresearchgate.net

Solvent-Free Workup: A method involving the in-situ generation of sulfonyl chlorides from thiols in sustainable solvents like water or ethanol (B145695) features a simple filtration-based workup, significantly reducing waste. rsc.org

These green approaches not only reduce the environmental impact of the synthesis but also often lead to higher yields and purities, making them economically advantageous. researchgate.netmdpi.com Adopting these methods for the synthesis of this compound would align its production with modern standards of sustainability.

Potential for Derivatization into Chiral Scaffolds and Enantioselective Synthesis

While direct applications of this compound in published enantioselective methodologies are not extensively documented, its molecular structure presents significant potential for derivatization into valuable chiral scaffolds. The inherent functionalities—a reactive chloropropyl chain and a sulfonamide nitrogen—offer multiple avenues for transformation into precursors for asymmetric synthesis. The primary route envisioned for this compound to serve as a chiral building block is through its conversion into cyclic sulfonamides, known as sultams. Chiral sultams are well-established as effective chiral auxiliaries and are integral components in a variety of biologically active molecules.

The strategic positioning of the chloro group at the γ-position relative to the sulfonamide nitrogen makes this compound a suitable precursor for the synthesis of γ-sultams. Intramolecular cyclization, achieved through the formation of a new carbon-nitrogen bond, would yield a five-membered sultam ring. The core challenge and area of opportunity lie in controlling the stereochemistry of this cyclization to produce a single enantiomer of the resulting chiral sultam.

Modern synthetic chemistry offers several catalytic strategies for the enantioselective synthesis of sultams, which could theoretically be adapted for derivatives of this compound. For instance, a hypothetical derivatization of the chloropropyl chain to introduce a ketone functionality would open the door to palladium-catalyzed intramolecular asymmetric reductive amination. This method has been successfully employed to generate a range of chiral γ-, δ-, and ε-sultams with high enantioselectivity. rsc.org In this hypothetical pathway, the keto-sulfonamide derived from this compound would undergo cyclization in the presence of a chiral palladium catalyst to yield an enantioenriched benzyl-substituted γ-sultam.

Another promising approach involves metalloradical C-H amination. Cobalt(II) complexes of D2-symmetric chiral amidoporphyrins have been shown to catalyze enantioselective radical 1,5-C-H amination to construct 5-membered cyclic sulfonamides. nih.gov A derivative of this compound, where the terminal chlorine is replaced with a suitable functional group for C-H activation, could be a substrate for such a transformation. This would provide a direct route to chiral sultams by leveraging the inherent reactivity of C-H bonds under catalytic control.

The resulting chiral N-benzyl γ-sultams would serve as versatile chiral auxiliaries. The benzyl group can be readily removed under various conditions to liberate the secondary sulfonamide, which can then be functionalized further. The chiral sultam scaffold can direct subsequent chemical transformations, allowing for the stereocontrolled introduction of new functionalities.

While the direct enantioselective alkylation of the sulfonamide nitrogen in acyclic precursors is another strategy for introducing chirality, the focus for a molecule like this compound would more logically be on leveraging the propyl chain for cyclization to create a rigid, stereochemically defined cyclic scaffold. nih.govresearchgate.netrice.edu

The potential applications of chiral scaffolds derived from this compound are broad. Chiral sultams are utilized in the synthesis of complex natural products and pharmaceuticals. The ability to generate novel chiral sultams from a readily accessible starting material like this compound would be a valuable addition to the synthetic chemist's toolbox.

The following table summarizes potential enantioselective methods applicable to derivatives of this compound for the synthesis of chiral sultams, based on established methodologies for analogous systems.

| Enantioselective Method | Hypothetical Precursor Derived from this compound | Potential Chiral Product | Key Features of the Method |

| Palladium-Catalyzed Intramolecular Asymmetric Reductive Amination | N-benzyl-3-oxopropane-1-sulfonamide | Enantioenriched N-benzyl-γ-sultam | High yields and enantioselectivities (up to 99% ee) have been reported for similar systems. rsc.org |

| Cobalt-Catalyzed Enantioselective Radical C-H Amination | N-benzyl-propane-1-sulfonamide derivative with activatable C-H bond | Enantioenriched N-benzyl-γ-sultam | Enables the use of otherwise inert C-H bonds for cyclization. nih.gov |

It is important to reiterate that these are prospective applications based on established principles of asymmetric catalysis. Future research would be necessary to optimize the derivatization of this compound and the subsequent enantioselective cyclization conditions to realize its potential as a precursor to valuable chiral scaffolds.

Q & A

Q. Table 1: Yield Optimization for Analogous Sulfonamides

| Compound ID | Solvent | Temp (°C) | Catalyst | Yield (%) |

|---|---|---|---|---|

| 10c | DCM | 25 | None | 65 |

| 10d | THF | 0 | TBAB | 78 |

| 10e | DMF | 25 | None | 72 |

| Data adapted from substituted sulfonamide syntheses |

Advanced: How should researchers resolve contradictions in spectroscopic data during characterization?

Answer:

Contradictions (e.g., unexpected NH splitting in NMR) require:

- Repetition: Confirm reproducibility under identical conditions.

- Advanced Techniques: Use 2D NMR (COSY, HSQC) to resolve overlapping signals.

- Computational Validation: Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA).

- Crystallography: Single-crystal X-ray diffraction provides definitive structural confirmation .

Advanced: What computational strategies predict the reactivity of this compound in nucleophilic environments?

Answer:

- DFT Calculations: Map electrostatic potential surfaces to identify electrophilic centers (e.g., sulfonamide sulfur).

- Molecular Dynamics (MD): Simulate solvent effects on reaction pathways (e.g., solvolysis in aqueous ethanol).

- Docking Studies: If bioactive, predict binding interactions with target proteins (e.g., using AutoDock Vina) .

Advanced: How do structural modifications influence the physicochemical properties of this compound?

Answer:

- Electron-Withdrawing Groups (e.g., -Cl): Increase sulfonamide acidity (lower pKa), enhancing solubility in basic media.

- Benzyl Substituents: Bulky groups (e.g., 4-CH₃) reduce rotational freedom, affecting conformational stability.

- Backbone Halogenation: Chlorine at C3 increases electrophilicity, altering reactivity in SN2 reactions .

Basic: What safety protocols are critical when handling this compound?

Answer:

- PPE: Wear nitrile gloves, goggles, and lab coats.

- Ventilation: Use fume hoods to avoid inhalation of sulfonamide dust.

- Storage: Keep in airtight containers at 2–8°C, protected from light and moisture.

- Spill Management: Neutralize with sodium bicarbonate and adsorb with vermiculite .

Advanced: How can researchers validate the purity of this compound in multi-step syntheses?

Answer:

- TLC Monitoring: Track reaction progress (silica gel, ethyl acetate/hexane eluent).

- Combined Chromatography: Use flash chromatography for intermediate purification.

- Mass Balance Analysis: Compare theoretical and experimental yields to identify loss points.

- Stability Studies: Assess degradation under stress conditions (heat, light, pH extremes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.